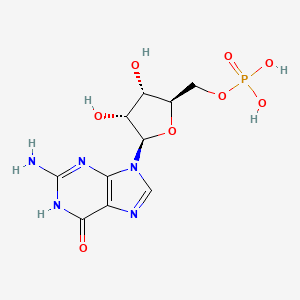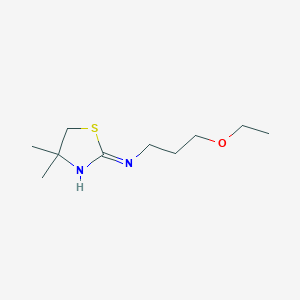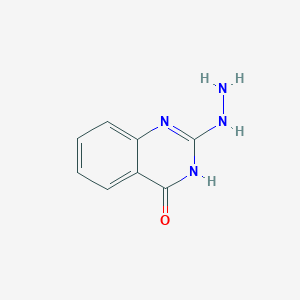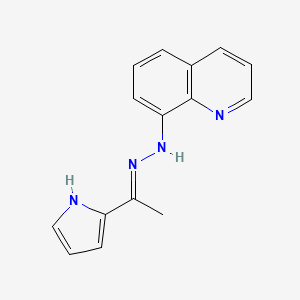![molecular formula C11H16Cl2N4O2 B1450849 (4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride CAS No. 1158406-56-4](/img/structure/B1450849.png)
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride
描述
“(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride” is a chemical compound with the formula C₁₁H₁₆Cl₂N₄O₂ . It is typically in the form of a powder . This compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 307.18 . The molecular formula is C₁₁H₁₆Cl₂N₄O₂ . The InChI key and SMILES string provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 307.18 and a molecular formula of C₁₁H₁₆Cl₂N₄O₂ .科学研究应用
Fluorescence Studies
The oxazolo[4,5-b]pyridine derivatives exhibit significant fluorescence properties. These compounds, including the one , can be used to study the fluorescence behavior in different solvents, which is crucial for understanding the solvent-solute interactions and the internal charge transfer characteristics . The fluorescence profile of these compounds is often analyzed using the Marcus’ radiative back electron transfer theory, which is essential for developing new fluorescent dyes and sensors .
Antibacterial Agents
Derivatives of oxazolo[4,5-b]pyridine have been evaluated for their potential as antibacterial agents . They have shown good activity profiles against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium largely responsible for hospital-acquired infections . These compounds are also studied for their binding affinity against bacterial proteins, which can lead to the development of new antibiotics .
Antifibrotic Activity
Compounds with the oxazolo[4,5-b]pyridine moiety have been investigated for their role in reducing collagen deposition in liver fibrosis models. They are considered for their potential to inhibit collagen synthesis, which is a key factor in the development of fibrotic diseases . This application is particularly relevant in the search for treatments for chronic liver diseases.
Material Science Research
The oxazolo[4,5-b]pyridine derivatives are of interest in material science research due to their unique chemical properties. Scientists explore these compounds for their potential applications in creating new materials with desirable electrical, optical, or mechanical properties .
Chemical Synthesis
These compounds are valuable in chemical synthesis as intermediates for the production of various complex molecules. Their reactivity and stability under different conditions make them suitable for use in multi-step synthetic processes .
Heterocyclic Chemistry
In the field of heterocyclic chemistry, oxazolo[4,5-b]pyridine derivatives are studied for their structural and electronic properties. They serve as models for understanding the behavior of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Pharmacological Research
The structural framework of oxazolo[4,5-b]pyridine is associated with diverse pharmacological properties. Research in this area focuses on the development of new drugs with improved efficacy and reduced side effects for various diseases .
Photodynamic Therapy
Due to their fluorescence properties, these compounds are also being researched for their potential use in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light, to produce a cytotoxic effect in targeted areas, such as cancerous tissues .
安全和危害
属性
IUPAC Name |
[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.2ClH/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10;;/h1-3,8H,4-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDOUTJUSLEWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
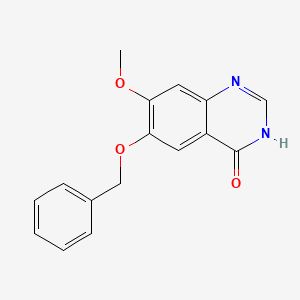
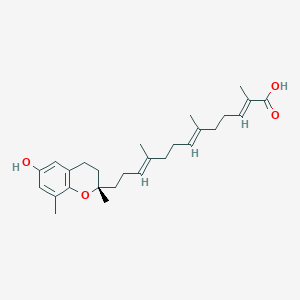

![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)

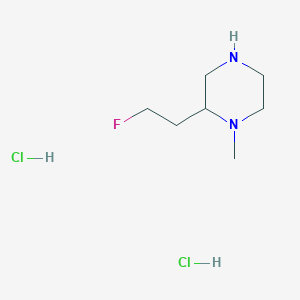
![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)
